2-chloro-N-(4-chloro-2-fluorophenyl)acetamide
Overview
Description
2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2FNO It is a derivative of acetamide, characterized by the presence of chloro and fluoro substituents on the phenyl ring
Biochemical Analysis
Biochemical Properties
2-chloro-N-(4-chloro-2-fluorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve modulation of receptor activity or downstream signaling molecules, leading to changes in cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. This binding may involve hydrogen bonding, hydrophobic interactions, or other non-covalent interactions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound may result in changes in cellular responses, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways or cellular processes . At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism may involve enzymatic reactions that modify its chemical structure, leading to the formation of metabolites with different biological activities . These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells . Additionally, this compound may exhibit differential localization or accumulation in specific tissues or cellular compartments, influencing its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide typically involves the reaction of 4-chloro-2-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as an acid-binding agent. The reaction conditions are generally mild, and the process involves the following steps:
- Dissolve 4-chloro-2-fluoroaniline in an inert solvent such as dichloromethane.
- Add triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion of the reaction, wash the mixture with water to remove any inorganic by-products.
- Extract the organic layer and evaporate the solvent to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chloro group on the acetamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a suitable solvent like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-Chloro-N-(4-fluorophenyl)-N-methylacetamide
- 2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide
Uniqueness
2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various chemical and biological assays .
Properties
IUPAC Name |
2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYTUPVHQHMXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367429 | |
Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380345-39-1 | |
Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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